molecular formula C7H4BrF2NO2 B1384647 5-Bromo-2-(difluoromethoxy)nicotinaldehyde CAS No. 2231674-75-0

5-Bromo-2-(difluoromethoxy)nicotinaldehyde

Cat. No. B1384647
M. Wt: 252.01 g/mol
InChI Key: RYZYEFBHGVUYKD-UHFFFAOYSA-N
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Description

“5-Bromo-2-(difluoromethoxy)nicotinaldehyde” is a chemical compound with the molecular formula C7H4BrF2NO2 . It contains a bromine atom, two fluorine atoms, and an aldehyde group attached to a nicotinic acid structure.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a nicotinaldehyde (pyridine-3-carbaldehyde) core, with a bromine atom substituted at the 5-position and a difluoromethoxy group at the 2-position .


Chemical Reactions Analysis

As an aldehyde, this compound would be expected to undergo typical aldehyde reactions, such as nucleophilic addition and oxidation. The presence of the bromine and difluoromethoxy groups may also influence its reactivity .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid under standard conditions. It probably has moderate polarity due to the presence of the polar aldehyde and difluoromethoxy groups .

Scientific Research Applications

1. Palladium-Catalyzed Direct Arylations of Heteroarenes

  • Application Summary: This research involves the use of 5-Bromo-2-(difluoromethoxy)nicotinaldehyde in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
  • Methods of Application: The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored. High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
  • Results or Outcomes: The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

2. Syntheses of 5-bromo-2-aryl benzimidazoles

  • Application Summary: This research involves the synthesis of 5-bromo-2-aryl benzimidazoles, which are known α-glucosidase inhibitors .

3. Syntheses, in vitro evaluation and molecular docking studies of 5-bromo-2-aryl benzimidazoles

  • Application Summary: This research involves the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which are known α-glucosidase inhibitors .
  • Results or Outcomes: Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50 = 12.4–103.2 μM. Compounds 1 (IC50 = 37.82 ± 0.08 μM), 9 (IC50 = 37.76 ± 0.05 μM), 12 (IC50 = 24.96 ± 0.09 μM), 16 (IC50 = 21.15 ± 0.08 μM) and 17 (IC50 = 8.34 ± 0.02 μM) showed excellent inhibition as compared to standard drug acarbose (IC50 = 38.25 ± 0.12 μM). Especially, 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .

Future Directions

The future directions for this compound would depend on its intended application. It could potentially be of interest in various fields, such as medicinal chemistry, materials science, or chemical synthesis, among others .

properties

IUPAC Name

5-bromo-2-(difluoromethoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZYEFBHGVUYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(difluoromethoxy)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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